
Tellurophene, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurophene, 2-methyl-: is an organotellurium compound that belongs to the family of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered aromatic ring containing a tellurium atom. The incorporation of tellurium into the aromatic ring imparts unique electronic and chemical properties to the compound, making it of significant interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,3-Diyne with Sodium Telluride: One common method for synthesizing tellurophenes involves the cyclization of 1,3-diyne with sodium telluride.
Zirconacyclopentadiene Transfer to Tellurium Chloride: Another method involves the transfer of zirconacyclopentadiene to tellurium chloride (TeCl2·bpy), resulting in the formation of tellurophene derivatives.
Industrial Production Methods: Industrial production methods for tellurophene, 2-methyl-, are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tellurophene, 2-methyl-, can undergo oxidation reactions to form tellurium oxides.
Substitution: The compound can participate in substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, Oxone
Substituting Agents: Halides, organometallic compounds
Major Products Formed:
Tellurinate Lactone: Formed through oxidation reactions
Substituted Tellurophenes: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: Tellurophene, 2-methyl-, is used as a building block in the synthesis of various organotellurium compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology and Medicine: Research on the biological and medicinal applications of tellurophene, 2-methyl-, is limited.
Industry: In the industrial sector, tellurophene, 2-methyl-, is explored for its potential use in the production of advanced materials, such as conductive polymers and semiconductors .
Wirkmechanismus
The mechanism of action of tellurophene, 2-methyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s high polarizability and ability to form secondary bonding interactions play a crucial role in its reactivity. For example, in oxidation reactions, the tellurium atom undergoes a change in oxidation state, leading to the formation of tellurium oxides .
Vergleich Mit ähnlichen Verbindungen
Thiophene: A sulfur analogue of tellurophene with a five-membered aromatic ring containing a sulfur atom.
Selenophene: A selenium analogue of tellurophene with a five-membered aromatic ring containing a selenium atom.
Comparison:
Aromaticity: Amongst its congeners, the order of decreasing aromaticity is benzene > thiophene > selenophene > tellurophene > furan.
Electronic Properties: Tellurophene has unique electronic properties due to the presence of the tellurium atom, which imparts higher polarizability and redox capability compared to thiophene and selenophene.
Tellurophene, 2-methyl-, stands out due to its unique combination of electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
35246-25-4 |
|---|---|
Molekularformel |
C5H6Te |
Molekulargewicht |
193.7 g/mol |
IUPAC-Name |
2-methyltellurophene |
InChI |
InChI=1S/C5H6Te/c1-5-3-2-4-6-5/h2-4H,1H3 |
InChI-Schlüssel |
FNVWHNMUBJYYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C[Te]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


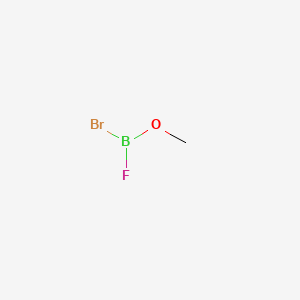
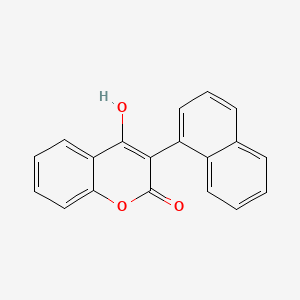

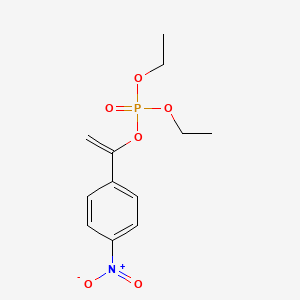

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
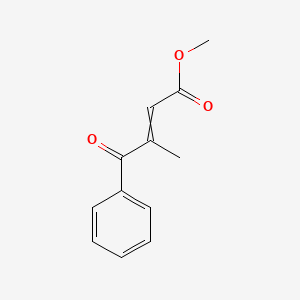
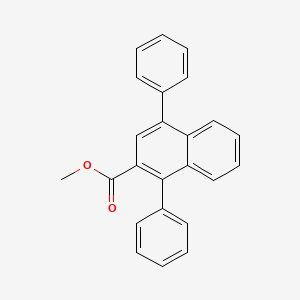
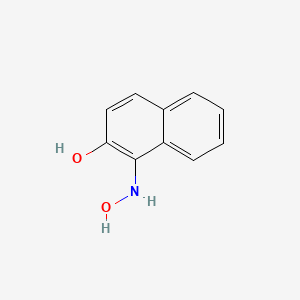

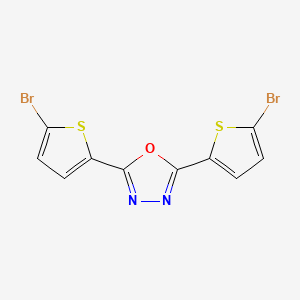

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
